![molecular formula C23H26N6O2S B1684434 4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide CAS No. 398493-74-8](/img/structure/B1684434.png)
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
説明
PHA-680626 is a potent and selective PLK inhibitor. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. PHA-680626 inhibits Plk1 (IC50 = 0.53 μM), Plk2 (IC50 = 0.07 μM) and Plk3 (IC50 = 1.61 μM).
科学的研究の応用
Antibacterial and Biofilm Inhibitory Activities
- Novel derivatives containing the piperazine moiety have been synthesized and evaluated for their in vitro antibacterial and cytotoxic activities. For example, a compound similar to the one demonstrated strong antibacterial efficacies and biofilm inhibition activities, surpassing the effectiveness of the reference antibiotic Ciprofloxacin in certain cases (Mekky & Sanad, 2020).
Heterocyclic Synthesis
- The compound's core structure has been utilized in the synthesis of various heterocyclic compounds. This has been instrumental in creating diverse derivatives with potential biological activities, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Interaction with CB1 Cannabinoid Receptor
- In a related compound, the piperazinyl moiety has been shown to interact with the CB1 cannabinoid receptor. This interaction is key to understanding the pharmacological profile and potential therapeutic applications of these compounds (Shim et al., 2002).
Dual Antidepressant Drugs
- Piperazine derivatives have been synthesized and evaluated for their in vitro affinity to 5-HT1A receptors and serotonin reuptake inhibition, highlighting their potential as dual antidepressant drugs (Orus et al., 2002).
Anti-Inflammatory Activity
- Similar compounds have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant in vitro and in vivo effects. This includes membrane stabilization and inhibition of edema in animal models (Ahmed et al., 2017).
Anticancer Evaluation
- Certain derivatives with a piperazine substituent have shown promising anticancer activities in vitro. This highlights the potential of these compounds in cancer therapy (Turov, 2020).
QSAR of Benzothiazoles Derived Substituted Piperazine Derivatives
- Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives to understand their molecular properties and activities. This aids in the rational design of more effective drugs (Al-Masoudi et al., 2011).
Metabolism in Chronic Myelogenous Leukemia Patients
- Studies on the metabolism of related antineoplastic tyrosine kinase inhibitors in CML patients reveal insights into the metabolic pathways, helping to optimize drug design and efficacy (Gong et al., 2010).
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCKWRUTJXVUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-N-(5-(2-(thiophen-2-yl)acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。